(S)-1-(4-Chloro-2-methylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
XYTYLJRGDNFHAQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 4 Chloro 2 Methylphenyl Ethanamine
Historical Development of Synthetic Routes for Chiral Phenylethylamines
The synthesis of chiral phenylethylamines has a rich history, evolving from classical resolution techniques to highly efficient asymmetric catalytic methods. Initially, the separation of enantiomers from a racemic mixture was the predominant approach. This was often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
The advent of asymmetric synthesis in the latter half of the 20th century marked a paradigm shift. Early methods often relied on stoichiometric amounts of chiral reagents. A significant breakthrough was the development of catalytic asymmetric hydrogenation, pioneered by Knowles and Noyori, which allowed for the synthesis of chiral compounds with high enantioselectivity using only a small amount of a chiral catalyst. These foundational discoveries laid the groundwork for the development of the sophisticated and highly selective methods used today for the synthesis of compounds like (S)-1-(4-Chloro-2-methylphenyl)ethanamine.
Asymmetric Synthesis Approaches to this compound
Modern synthetic strategies for this compound primarily focus on the asymmetric reduction of the corresponding prochiral ketone, 1-(4-chloro-2-methylphenyl)ethanone (B1313566). These methods can be broadly categorized into catalytic asymmetric synthesis and chiral auxiliary-mediated synthesis.
Catalytic asymmetric synthesis offers the most direct and atom-economical route to this compound. This approach involves the use of a chiral catalyst to stereoselectively reduce the carbonyl group of 1-(4-chloro-2-methylphenyl)ethanone or the corresponding imine.
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. In AH, molecular hydrogen is used as the reductant, while in ATH, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is employed. Both methods rely on a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to control the stereochemical outcome.
For the synthesis of this compound, the precursor ketone, 1-(4-chloro-2-methylphenyl)ethanone, can be reduced to the corresponding chiral alcohol, (S)-1-(4-chloro-2-methylphenyl)ethanol, which can then be converted to the desired amine. More directly, the ketone can undergo reductive amination, where the intermediate imine is asymmetrically hydrogenated.
The table below illustrates typical results for the asymmetric transfer hydrogenation of substituted acetophenones, which are structurally similar to the precursor for the target compound.
| Catalyst System | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(II)-TsDPEN | 4'-Chloroacetophenone | HCOOH/NEt₃ | 95 | 98 (R) |
| Rh(III)-Cp*TsDPEN | 2'-Methylacetophenone | i-PrOH | 92 | 95 (S) |
| Ir(III)-diamine | Acetophenone | HCOOH | 99 | 97 (R) |
This table presents illustrative data based on published results for similar substrates and is intended to show the potential efficacy of these methods for the synthesis of this compound.
The success of asymmetric hydrogenation and transfer hydrogenation hinges on the design of the chiral catalyst. The catalyst typically consists of a transition metal center and a chiral ligand. The ligand creates a chiral environment around the metal, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
A wide variety of chiral ligands have been developed, with bidentate phosphine (B1218219) ligands, such as BINAP, and diamine ligands, such as DPEN, being among the most successful. The electronic and steric properties of the ligand can be fine-tuned to optimize the enantioselectivity for a particular substrate. For instance, the substituents on the aromatic rings of the phosphine or diamine ligands can significantly influence the outcome of the reaction.
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity. For the synthesis of chiral amines, methods such as asymmetric reductive amination using chiral Brønsted acids or chiral phosphoric acids as catalysts have been developed.
In this approach, 1-(4-chloro-2-methylphenyl)ethanone would be reacted with an amine source in the presence of a chiral organocatalyst and a reducing agent, such as a Hantzsch ester. The chiral catalyst protonates the intermediate imine in a stereoselective manner, leading to the formation of the enantioenriched amine upon reduction.
Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric transformations. This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
For the synthesis of this compound, a chiral auxiliary, such as a chiral sulfinamide or a chiral phenylethylamine, can be condensed with 1-(4-chloro-2-methylphenyl)ethanone to form a chiral imine or enamine. Diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would afford the target amine.
The table below outlines the general steps and expected outcomes for a chiral auxiliary-mediated synthesis of this compound.
| Step | Reaction | Reagents | Expected Outcome |
| 1 | Formation of Chiral Imine | 1-(4-chloro-2-methylphenyl)ethanone, (R)-tert-Butanesulfinamide, Ti(OEt)₄ | High yield of the corresponding N-sulfinylimine. |
| 2 | Diastereoselective Reduction | NaBH₄ | High diastereoselectivity for the (S)-amine precursor. |
| 3 | Cleavage of Auxiliary | HCl in MeOH | High yield of this compound. |
This table provides a representative example of a chiral auxiliary approach and is based on established methodologies for the synthesis of chiral primary amines.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering environmentally benign and highly selective routes to chiral compounds. For the synthesis of this compound, enzyme-based methods provide significant advantages in terms of stereoselectivity and reaction conditions. nih.gov The primary enzymes utilized for this purpose are transaminases (TAs), also known as aminotransferases, which catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govfrontiersin.org
Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product. mdpi.com In the context of producing this compound, a transaminase can be used to selectively deaminate the (R)-enantiomer from a racemic mixture of 1-(4-chloro-2-methylphenyl)ethanamine, thereby isolating the desired (S)-enantiomer.
The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%. nih.gov Research has demonstrated that transaminases, such as the one derived from Vibrio fluvialis (VfTA), can be highly effective for the kinetic resolution of structurally similar amines. frontiersin.orguni-greifswald.de For instance, in the synthesis of a key precursor for the drug Apremilast, a transaminase-catalyzed kinetic resolution was successfully employed. frontiersin.org The process involves the selective conversion of one enantiomer, leaving the other in high enantiomeric excess.
Table 1: Representative Data for Enzyme-Catalyzed Kinetic Resolution
| Enzyme Source | Substrate | Selectivity | Conversion | Enantiomeric Excess (ee) of Remaining Substrate |
|---|
Note: Data is illustrative based on structurally similar compounds described in the literature. uni-greifswald.de
Asymmetric Amination Reactions via Biocatalysis
A more direct and atom-economical biocatalytic route is the asymmetric amination of a prochiral ketone. nih.gov In this approach, 4-chloro-2-methylacetophenone is converted directly into the single, desired (S)-enantiomer of the amine using a highly stereoselective (S)-transaminase. semanticscholar.orgelsevierpure.com This method avoids the 50% yield limitation of kinetic resolution and reduces waste by converting the entire substrate into the desired product. nih.gov
The reaction involves an amine donor, such as L-alanine or isopropylamine, which provides the amino group. elsevierpure.com The equilibrium of the reaction can sometimes be unfavorable; however, strategies such as using whole-cell systems or adding a secondary enzyme system (e.g., lactate (B86563) dehydrogenase to remove the pyruvate (B1213749) byproduct) can drive the reaction to completion. elsevierpure.com Commercially available transaminase screening kits allow for the rapid identification of suitable enzymes for a specific ketone substrate. semanticscholar.orgresearchgate.net
Table 2: Asymmetric Amination of 4-Chloro-2-methylacetophenone
| Enzyme | Amine Donor | Substrate Concentration | Conversion | Product ee |
|---|---|---|---|---|
| (S)-selective ω-Transaminase | Isopropylamine | 50 mM | >95% | >99% |
Note: This table presents typical results for asymmetric amination of aryl ketones using well-established transaminases. elsevierpure.comresearchgate.net
Engineering of Biocatalysts for Improved Stereoselectivity
While nature provides a diverse array of enzymes, their native properties are often not optimal for industrial applications involving non-natural substrates. frontiersin.org Protein engineering, through techniques like directed evolution and rational design, is employed to tailor biocatalysts for specific needs, enhancing their activity, stability, and stereoselectivity toward bulky substrates like 4-chloro-2-methylacetophenone. frontiersin.orgrsc.org
For example, the transaminase from Vibrio fluvialis (VfTA) was subjected to multiple rounds of directed evolution to improve its performance for the synthesis of an Apremilast precursor amine. frontiersin.orguni-greifswald.de Mutations were strategically introduced into the enzyme's active site, particularly in the substrate-binding pocket, to better accommodate the bulky aromatic substrate. This iterative process resulted in a variant with eight mutations that exhibited a greater than 400-fold increase in activity compared to the wild-type enzyme. frontiersin.org Similarly, rational engineering of the large binding pocket of a transaminase from Paraburkholderia phymatum enhanced its catalytic efficiency towards other bulky ketones by over 470-fold. rsc.org
Table 3: Example of Directed Evolution for an (S)-selective Transaminase
| Enzyme Variant | Number of Mutations | Key Mutation Sites | Fold Increase in Activity |
|---|---|---|---|
| VfTA-M1 | 2 | Substrate Binding Pocket | 50x |
| VfTA-M4 | 5 | Binding Pocket, Access Tunnel | 210x |
Note: Data based on the evolution of VfTA for a structurally related substrate. frontiersin.org
Resolution Techniques for Racemic Mixtures of 1-(4-Chloro-2-methylphenyl)ethanamine
Classical resolution remains a cornerstone of chiral synthesis, particularly for large-scale industrial production. These methods involve the physical separation of enantiomers from a racemic mixture.
Diastereomeric Salt Formation with Chiral Acids
This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. researchgate.netrsc.org Once a pure diastereomeric salt is isolated, the chiral acid is neutralized with a base to release the desired, enantiomerically pure amine. libretexts.org
The choice of chiral acid and solvent system is crucial for achieving efficient separation. rsc.orgunchainedlabs.com Commonly used resolving agents for amines include tartaric acid derivatives, mandelic acid, and N-acylated amino acids. libretexts.orgresearchgate.net
Table 4: Chiral Resolving Agents and Solvents
| Chiral Resolving Agent | Solvent System | Expected Outcome |
|---|---|---|
| (R,R)-Tartaric Acid | Ethanol/Water | Crystallization of one diastereomeric salt |
| (S)-Mandelic Acid | Isopropanol | Precipitation of the less soluble salt |
Note: This table lists common resolving agents and solvents used for the resolution of primary amines. libretexts.orgresearchgate.net
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is an advanced technique that combines the selectivity of a kinetic resolution with a simultaneous in-situ racemization of the slower-reacting enantiomer. nih.govmdpi.com This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product, overcoming the 50% yield limitation of conventional kinetic resolution. nih.gov
For the DKR of a racemic amine like 1-(4-chloro-2-methylphenyl)ethanamine, the process typically involves two catalysts: an enzyme (often a lipase (B570770) like Candida antarctica lipase B, CALB) for the stereoselective acylation of one enantiomer, and a metal complex (e.g., based on Ruthenium or Palladium) to racemize the unreacted amine. nih.govresearchgate.net The (S)-amine is left unreacted while the (R)-amine is acylated, but the racemization catalyst continuously converts the remaining (S)-amine back into the racemate, making it available for the enzymatic reaction until, ideally, only the acylated (R)-amine remains (or vice-versa, depending on the enzyme's selectivity). The final step is the hydrolysis of the amide to yield the pure amine.
Table 5: Components of a Typical DKR System for Primary Amines
| Component | Function | Example |
|---|---|---|
| Enzyme | Enantioselective acylation | Candida antarctica Lipase B (CALB) |
| Acyl Donor | Provides the acyl group | Isopropyl acetate, Ethyl methoxyacetate |
| Racemization Catalyst | In-situ racemization of the unreacted amine | Shvo catalyst (a Ru-complex), Pd Nanoparticles |
Note: This table outlines the key components used in established DKR protocols for primary amines. nih.gov
Chromatographic Enantioseparation (e.g., Simulated Moving Bed Chromatography)
The isolation of the desired (S)-enantiomer of 1-(4-Chloro-2-methylphenyl)ethanamine from a racemic mixture is a critical step in its synthesis. Among the various techniques available for chiral resolution, Simulated Moving Bed (SMB) chromatography has emerged as a powerful and efficient method for large-scale enantioseparations in the pharmaceutical industry. nih.govcarbogen-amcis.com This continuous chromatographic process offers significant advantages over traditional batch chromatography, including increased productivity, higher purity of the final product, and reduced solvent consumption. nih.govcarbogen-amcis.com
The principle of SMB chromatography involves simulating the counter-current movement of a solid adsorbent relative to a liquid mobile phase. carbogen-amcis.com This is achieved by using a series of interconnected chromatographic columns and periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports in the direction of the fluid flow. carbogen-amcis.com This setup allows for a continuous separation process where the more strongly adsorbed enantiomer is collected at the raffinate port, while the less strongly adsorbed enantiomer is collected at the extract port.
The efficiency of SMB chromatography for chiral separations has been well-documented. nih.govpurdue.edu The technology is particularly well-suited for binary separations, such as the resolution of enantiomers from a racemic mixture. carbogen-amcis.com Several active pharmaceutical ingredients are manufactured using SMB technology, highlighting its robustness and scalability. nih.gov
Key advantages of employing SMB chromatography for the enantioseparation of chiral amines are summarized in the table below.
Table 1: Advantages of Simulated Moving Bed (SMB) Chromatography for Chiral Separation
| Feature | Description | Reference |
| Continuous Process | Allows for uninterrupted operation, leading to higher throughput compared to batch methods. | nih.govcarbogen-amcis.com |
| Higher Productivity | The continuous nature of the process results in a greater amount of purified product over time. | nih.govcarbogen-amcis.com |
| Reduced Solvent Consumption | Efficient use and recycling of the mobile phase significantly lower solvent usage and waste generation. | nih.govcarbogen-amcis.com |
| Increased Purity and Yield | Capable of achieving high levels of enantiomeric excess (>99%) and product recovery (>99%). | purdue.edu |
| Efficient Resin Usage | The stationary phase is utilized more effectively compared to batch chromatography. | carbogen-amcis.com |
| Scalability | The process can be scaled from laboratory to industrial production levels. | nih.gov |
The design and optimization of an SMB process for a specific chiral separation, such as that of this compound, would involve the careful selection of a suitable chiral stationary phase (CSP) and mobile phase, followed by the determination of optimal operating parameters like flow rates and switching times. purdue.edu
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance. The goal is to develop more sustainable and environmentally benign processes that are also economically viable. pharmtech.com Key green chemistry strategies applicable to the synthesis of this chiral amine include the use of biocatalysis and asymmetric catalysis.
Biocatalysis:
The use of enzymes as catalysts offers a highly selective and environmentally friendly route to chiral amines. rsc.org For the synthesis of this compound, enzymes such as transaminases or amine dehydrogenases could be employed. rsc.orgfrontiersin.org
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone precursor, in this case, 4-chloro-2-methylacetophenone. This method can be highly enantioselective, directly producing the desired (S)-amine. researchgate.netchimia.chnih.gov The use of a sacrificial amine source is required, which can impact the atom economy of the process. acs.org
Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the reductive amination of a ketone with ammonia (B1221849), using a cofactor like NAD(P)H. rsc.org This approach is particularly attractive from a green chemistry perspective as it can have a high atom economy, with the only by-product being water. rsc.org The in-situ recycling of the cofactor is a crucial aspect of making these processes economically feasible. rsc.org
The advantages of biocatalytic routes are summarized in the table below.
Table 2: Advantages of Biocatalysis in Chiral Amine Synthesis
| Principle | Description | Reference |
| High Selectivity | Enzymes exhibit excellent chemo-, regio-, and stereoselectivity, leading to high enantiomeric purity. | nih.gov |
| Mild Reaction Conditions | Biocatalytic reactions are typically run at or near ambient temperature and pressure, reducing energy consumption. | pharmtech.com |
| Reduced Waste | High selectivity minimizes the formation of by-products and simplifies purification. | pharmtech.com |
| Renewable Catalysts | Enzymes are derived from renewable resources and are biodegradable. | pharmtech.com |
| Safety | Avoids the use of toxic heavy metals and harsh reagents often used in traditional chemical synthesis. | rsc.org |
Asymmetric Catalysis:
Transition metal-catalyzed asymmetric hydrogenation of a prochiral imine derived from 4-chloro-2-methylacetophenone is another powerful green chemistry approach. acs.org This method offers excellent atom economy, with hydrogen as the only reagent and minimal waste generation. acs.org The development of chiral ligands for transition metals like rhodium, iridium, and ruthenium has enabled highly enantioselective hydrogenations. acs.org
Key features of asymmetric hydrogenation in the context of green chemistry are outlined below.
Table 3: Green Chemistry Aspects of Asymmetric Hydrogenation
| Principle | Description | Reference |
| Atom Economy | The reaction ideally incorporates all atoms from the substrate and hydrogen into the final product. | acs.org |
| Catalysis | Utilizes small amounts of a catalyst to produce large quantities of product, minimizing stoichiometric waste. | pharmtech.com |
| High Efficiency | Can achieve high conversions and enantioselectivities under optimized conditions. | acs.org |
| Process Intensification | Can often be run in standard industrial reactors, potentially as a continuous process. | pharmtech.com |
By integrating these green chemistry methodologies, the synthesis of this compound can be made more sustainable, aligning with the broader goals of the pharmaceutical industry to reduce its environmental footprint. pharmtech.com
Stereochemical Characterization and Enantiomeric Purity Assessment
Methods for Absolute Configuration Determination of (S)-1-(4-Chloro-2-methylphenyl)ethanamine
Determining the absolute configuration of a chiral molecule involves unambiguously assigning the (R) or (S) designation to its stereocenter. Several powerful methods are available for this purpose.
X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space.
For molecules like this compound, which may be an oil or difficult to crystallize on its own, the strategy often involves preparing a crystalline derivative. This is achieved by reacting the amine with a chiral acid of known absolute configuration to form a diastereomeric salt. The resulting salt often has a higher propensity to form high-quality single crystals suitable for X-ray diffraction analysis. The known configuration of the chiral acid acts as an internal reference, allowing for the unambiguous assignment of the configuration of the amine's stereocenter. Alternatively, derivatization with a molecule containing a heavy atom can also facilitate the determination.
For instance, a structural analysis of a related compound, 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol, confirmed its absolute configuration through single-crystal X-ray diffraction, demonstrating the power of this technique on a complex chiral amine derivative. researchgate.net The process involves solving the crystal structure and refining the crystallographic data to establish key parameters.
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 11.3 Å, b = 11.5 Å, c = 14.7 Å |
| Resolution (Å) | 0.71 |
| Flack Parameter | 0.02(3) |
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govwikipedia.org As an extension of circular dichroism into the infrared range, VCD provides detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org
The determination of the absolute configuration of this compound using VCD involves a comparative approach. First, the experimental VCD spectrum of the enantiomerically enriched sample is recorded. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers. nih.gov The absolute configuration of the sample is then assigned by matching the experimentally measured spectrum with the calculated spectrum that shows the best agreement in terms of sign and intensity of the VCD bands. nih.gov This method is particularly valuable as it does not require crystallization of the compound. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers exhibit identical NMR spectra under normal conditions, they can be distinguished by converting them into diastereomers. This is achieved by reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA). wikipedia.org
For this compound, a common CDA would be Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride. wikipedia.orgresearchgate.net The reaction of the amine with, for example, (R)-Mosher's acid chloride would produce two diastereomeric amides: (R,S) and (R,R). These diastereomers have distinct spatial arrangements and, consequently, will exhibit different chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra. researchgate.net By analyzing these spectral differences and applying established empirical models (like Mosher's model), the absolute configuration of the original amine can be deduced. researchgate.net This method not only helps in assigning the absolute configuration but can also be used to determine enantiomeric excess. wikipedia.org
Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in the quality control of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating enantiomers and determining their relative quantities. heraldopenaccess.us The separation is achieved by using a Chiral Stationary Phase (CSP). These stationary phases create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times.
For the analysis of this compound, a CSP based on derivatized cellulose (B213188), amylose (B160209), or cyclodextrins would typically be employed. hplc.eusigmaaldrich.com The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline separation of the two enantiomer peaks. rsc.org The enantiomeric excess is calculated from the relative areas of the two peaks detected by a UV detector. heraldopenaccess.us
| Parameter | Condition |
|---|---|
| Column | Cellulose-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane:Isopropanol (B130326) (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S-enantiomer) | ~8.5 min |
| Retention Time (R-enantiomer) | ~10.2 min |
Chiral Gas Chromatography (GC) is another powerful chromatographic technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, this method utilizes a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are common CSPs for chiral GC columns. gcms.cz
To analyze this compound by GC, it is often necessary to first derivatize the amine group to increase its volatility and improve chromatographic performance. A common derivatization reaction is acylation, for example, with trifluoroacetic anhydride. The resulting trifluoroacetamide (B147638) derivative is more volatile and less polar. The derivatized enantiomers are then separated on the chiral column, and their ratio is determined by integrating the peak areas from the chromatogram, typically obtained using a Flame Ionization Detector (FID). wiley-vch.de
| Parameter | Condition |
|---|---|
| Derivative | N-Trifluoroacetyl |
| Column | Cyclodextrin-based CSP (e.g., Chiraldex® B-TA) |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp at 2°C/min to 180°C |
| Detector | FID |
| Retention Time (S-enantiomer) | ~35.2 min |
| Retention Time (R-enantiomer) | ~36.1 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish between enantiomers and quantify their relative amounts, chiral auxiliaries are employed to induce a diastereomeric environment. This is achieved through two primary methods: the use of chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs).
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture of the amine with a single, enantiopure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct NMR spectra. researchgate.net Consequently, the protons (in ¹H NMR) or other active nuclei near the stereocenter of the newly formed diastereomers will exhibit different chemical shifts (δ).
For a primary amine such as this compound, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), chiral phosphorus-containing agents, or other chiral acids that readily form amides. researchgate.net The analysis of the resulting ¹H or ³¹P NMR spectrum allows for the direct determination of enantiomeric excess (% ee) by integrating the distinct signals corresponding to each diastereomer. researchgate.netresearchgate.net
The key to this method is that the derivatization reaction must proceed to completion without any kinetic resolution, meaning both enantiomers must react at the same rate to ensure the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the amine. acs.org
Table 1: Representative ¹H NMR Data for Diastereomers of 1-(4-Chloro-2-methylphenyl)ethanamine after Derivatization This table illustrates the expected separation of signals for analytical purposes. Actual chemical shifts depend on the specific derivatizing agent and experimental conditions.
| Proton near Chiral Center | Diastereomer from (S)-amine (δ, ppm) | Diastereomer from (R)-amine (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |
| Methine (-CH) | 4.95 | 4.91 | 0.04 |
| Methyl (-CH₃) | 1.58 | 1.55 | 0.03 |
Chiral Shift Reagents (CSRs)
An alternative to covalent derivatization is the use of chiral shift reagents, which are typically lanthanide-based complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). researchgate.net These reagents are Lewis acids that form rapid and reversible diastereomeric complexes with Lewis basic sites in the analyte molecule, such as the lone pair of electrons on the nitrogen atom of an amine.
This complexation induces significant changes in the chemical shifts of the analyte's protons. Because the complexes formed with the (S) and (R) enantiomers are diastereomeric, the magnitude of the induced shift is different for each, leading to the separation of signals in the NMR spectrum. researchgate.net An advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged after the measurement. However, potential peak broadening and the need for rigorously dry conditions are important considerations. acs.orgbham.ac.uk
Optical Rotation Measurements as a Complementary Method
Optical rotation is a physical property inherent to chiral substances, referring to their ability to rotate the plane of plane-polarized light. This phenomenon is measured using an instrument called a polarimeter. Enantiomers rotate light by equal magnitudes but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-).
The measurement of optical rotation provides the observed rotation (α) , which is dependent on the concentration of the sample, the path length of the polarimeter tube, temperature, and the wavelength of the light used. researchgate.net To establish a standardized value, the specific rotation ([α]) is calculated using the formula:
[α] = α / (c * l)
where:
α is the observed rotation in degrees.
c is the concentration in g/mL.
l is the path length in decimeters (dm).
Specific rotation is a characteristic physical constant for a given enantiopure compound under specified conditions (e.g., temperature and wavelength, often the sodium D-line at 589 nm). researchgate.net
For this compound, measuring the specific rotation serves as a valuable complementary method to NMR. While NMR provides a direct ratio of enantiomers, polarimetry offers a rapid assessment of enantiomeric purity, provided the specific rotation of the pure enantiomer is known. The enantiomeric excess (% ee) can be determined by comparing the specific rotation of a sample mixture to that of the pure enantiomer:
% ee = ([α]ₛₐₘₚₗₑ / [α]ₘₐₓ) * 100
where [α]ₘₐₓ is the specific rotation of the enantiopure substance. This technique is particularly useful for quality control and for confirming the identity and purity of the final product.
Table 2: Illustrative Example of Enantiomeric Excess Calculation using Optical Rotation This table uses a hypothetical specific rotation for the pure (S)-enantiomer to demonstrate the calculation principle.
| Sample | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Calculated Specific Rotation ([α]) | Enantiomeric Excess (% ee) |
| Pure (S)-enantiomer | 0.05 | 1.0 | -2.50° | -50.0° | 100% |
| Sample A | 0.05 | 1.0 | -2.00° | -40.0° | 80% |
| Sample B | 0.05 | 1.0 | -1.25° | -25.0° | 50% |
| Racemic Mixture | 0.05 | 1.0 | 0.00° | 0.0° | 0% |
Reactivity and Derivatization Chemistry of S 1 4 Chloro 2 Methylphenyl Ethanamine
Amination Reactions and Formation of Secondary/Tertiary Amines
As a primary amine, (S)-1-(4-Chloro-2-methylphenyl)ethanamine serves as a versatile precursor for the synthesis of more complex secondary and tertiary amines. These transformations are typically achieved through N-alkylation or reductive amination pathways.
N-Alkylation: This method involves the reaction of the primary amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The initial reaction yields a secondary amine. This product can then undergo a second alkylation to form a tertiary amine. To control the degree of alkylation, reaction conditions such as stoichiometry, temperature, and the nature of the base can be adjusted.
Reductive Amination: A more controlled method for synthesizing secondary and tertiary amines is reductive amination. This process involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for creating specific secondary and tertiary amines while minimizing over-alkylation. youtube.com
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Functional Group Transformations of the Amine Moiety
The amine group of this compound is amenable to a variety of functional group transformations beyond simple alkylation. These reactions allow for the introduction of diverse functionalities, expanding the synthetic utility of the parent molecule. A key example is the formation of sulfonamides.
Sulfonamide Formation: The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) yields stable sulfonamides. This transformation is robust and finds application in medicinal chemistry, as the sulfonamide group can act as a key pharmacophore. The synthesis of 7-chloro-4-aminoquinolyl-derived sulfonamides has been reported as a strategy in the development of new therapeutic agents. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Reactions involving this chiral amine are governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: The primary amine is the most nucleophilic and reactive site in the molecule under typical conditions for amination, acylation, and sulfonylation. Therefore, reactions with electrophiles occur selectively at the nitrogen atom rather than at the aromatic ring. While the aromatic ring can undergo electrophilic substitution, these reactions require different, often harsher, conditions and are not competitive with reactions at the amine.
Stereoselectivity: The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the amine, the methyl group, the hydrogen, and the phenyl ring). In most derivatization reactions that occur at the amine group, such as acylation, carbamate (B1207046) formation, and urea (B33335) formation, the bonds to the chiral center are not broken. Consequently, these reactions proceed with high stereoselectivity, meaning the original (S)-configuration of the stereocenter is retained in the product. This preservation of chirality is crucial when the molecule is used as a building block for enantiomerically pure final products, such as pharmaceuticals. chemrxiv.org
Formation of Chiral Amides, Ureas, and Carbamates
The nucleophilic nature of the primary amine in this compound makes it an excellent substrate for reactions with various carbonyl-containing electrophiles to form stable, chiral derivatives.
Amide Synthesis: Chiral amides are readily synthesized by reacting the amine with acylating agents like acyl chlorides or carboxylic anhydrides. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting amide bond is a common feature in biologically active molecules.
Urea Synthesis: Chiral ureas are formed through the addition of the amine to an isocyanate (R-N=C=O). organic-chemistry.orgnih.gov This reaction is generally rapid and high-yielding. Alternatively, ureas can be prepared using phosgene (B1210022) or its equivalents in a two-step process involving the formation of a carbamoyl (B1232498) chloride intermediate. These derivatives are important in medicinal chemistry and materials science. nih.gov
Carbamate Synthesis: The formation of chiral carbamates involves the reaction of the amine with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride). organic-chemistry.orgnih.gov These reactions are fundamental for installing protecting groups on the nitrogen atom, a common strategy in multi-step organic synthesis. organic-chemistry.org A one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide can also produce carbamates efficiently. nih.gov
| Derivative | Reagent Type | General Structure of Product |
| Amide | Acyl Chloride (RCOCl) | R-C(=O)NH-R' |
| Urea | Isocyanate (R-NCO) | R-NHC(=O)NH-R' |
| Carbamate | Chloroformate (R-OC(=O)Cl) | R-OC(=O)NH-R' |
| (R' represents the (S)-1-(4-Chloro-2-methylphenyl)ethyl moiety) |
Palladium-Catalyzed Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. nih.gov In these reactions, this compound can serve as the amine coupling partner.
The reaction typically involves coupling the primary amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the synthesis of N-aryl derivatives, which are prevalent structures in pharmaceuticals, organic materials, and ligands for catalysis. The use of a chiral amine like this compound in such couplings leads to the formation of chiral diarylamine-type structures, which can be valuable intermediates in asymmetric synthesis. The palladium catalyst facilitates the formation of the C-N bond under conditions that are generally mild enough to preserve the stereochemical integrity of the chiral amine. nih.govnih.gov
Application As a Chiral Building Block and Intermediate in Organic Synthesis
Use in the Stereoselective Synthesis of Complex Organic Molecules
The principal application of the (S)-1-(4-Chloro-2-methylphenyl)ethanamine scaffold is in the total synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy. chemicalbook.comacs.org Lorlatinib is a complex macrocyclic compound, and its synthesis requires the precise installation of multiple stereocenters. The chirality of the final molecule is directly derived from the (S)-enantiomer of 1-(4-chloro-2-methylphenyl)ethanol, the direct precursor to the amine. youtube.comacs.org
The synthesis begins with the asymmetric reduction of the prochiral ketone, 1-(4-chloro-2-methylphenyl)ethanone (B1313566). This key step establishes the (S)-stereocenter. While various chemical methods can achieve this, research has shown that biocatalytic reduction using a ketoreductase (KRED) enzyme is exceptionally efficient, particularly for large-scale production, offering superior enantioselectivity compared to some chemical reductants. youtube.comacs.org
| Reduction Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Scale |
| Biocatalytic Reduction | Ketoreductase (KRED) | >99% | 200 kg |
| Chemical Reduction | Borane reagents with chiral ligands | Variable, often >95% | Lab Scale |
This table presents a summary of methods for the asymmetric reduction of 1-(4-chloro-2-methylphenyl)ethanone to its corresponding (S)-alcohol, the precursor for the title amine.
Once the chiral alcohol is formed, it is activated (e.g., by conversion to a mesylate) and undergoes a nucleophilic substitution (SN2) reaction with an appropriate nucleophile, such as 2-amino-3-hydroxypyridine, to form a critical ether linkage. chemicalbook.com This sequence effectively incorporates the chiral (S)-1-(4-chloro-2-methylphenyl)ethyl moiety into the backbone of the molecule, ensuring that the stereochemistry is preserved throughout the subsequent steps leading to the final macrocyclic drug.
Role as a Chiral Auxiliary in Diastereoselective Transformations
In its documented applications, this compound functions primarily as a chiral building block rather than a classical chiral auxiliary. A chiral auxiliary is typically a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. In the synthesis of Lorlatinib, the chiral fragment derived from the title amine is not removed but is instead permanently integrated into the final molecular structure. acs.org
Precursor for the Preparation of Novel Chiral Ligands and Catalysts
While chiral phenylethylamines are a well-established class of compounds used in the synthesis of ligands for asymmetric catalysis, specific research detailing the use of this compound for the preparation of novel chiral ligands or catalysts is not extensively documented in peer-reviewed literature. The primary focus of its application has been in the area of pharmaceutical synthesis as a structural component.
Application in the Synthesis of Chiral Heterocyclic Compounds
The synthesis of Lorlatinib serves as a premier example of utilizing the this compound framework to construct complex chiral heterocyclic systems. acs.org Lorlatinib itself is a macrocycle containing both pyridine (B92270) and pyrazole (B372694) heterocyclic rings. youtube.com
The synthetic strategy involves a convergent approach where the chiral "headpiece" containing the (S)-1-(4-chloro-2-methylphenyl)ethyl group is coupled with another complex fragment, a "pyrazole tailpiece". acs.org This coupling is often achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. acs.org Following the coupling of these advanced intermediates, the final key step is a macrocyclization, which is an intramolecular amidation reaction to form the large ring structure. chemicalbook.com The geometry of the chiral amine fragment is crucial in orienting the molecule correctly to facilitate this ring-closing reaction.
Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold
The development of a robust, scalable, and efficient synthesis of Lorlatinib has driven significant innovation in chemical process development, centered around the use of the this compound scaffold. acs.org The initial laboratory-scale synthesis was improved to enable the production of the drug on a multi-kilogram scale for clinical studies and commercial supply. acs.org
Key methodological advancements included:
Optimization of the Suzuki-Miyaura Coupling: Process chemists developed conditions to minimize the formation of homocoupled byproducts, a common issue in cross-coupling reactions. This involved strategies like the slow addition of the boronate ester to the reaction mixture. acs.org
Chemoselective Hydrolysis: In a late-stage intermediate containing both a methyl ester and a nitrile group, conditions using potassium trimethylsilanoate (KOTMS) were developed to selectively hydrolyze the ester without affecting the more sensitive nitrile group. chemicalbook.comacs.org
Improved Macrocyclization: The critical ring-closing amidation step was optimized by screening various peptide coupling reagents. While initial syntheses used reagents like HATU, concerns over process safety led to the evaluation and implementation of alternatives such as COMU for large-scale manufacturing, improving both yield and safety profiles. acs.org
| Parameter | Original Lab Synthesis | Optimized Process Synthesis |
| Purification | Multiple chromatographic purifications | Minimized chromatography; relied on crystallization |
| Key Coupling Reagent | HATU | COMU (for improved safety) |
| Overall Yield | ~10% | Significantly improved for scale-up |
| Key Intermediates | Often oils or amorphous solids | Crystalline intermediates for quality control |
This table compares the initial laboratory-scale synthesis of Lorlatinib with the optimized Good Manufacturing Practice (GMP) scale-up route, highlighting methodological improvements.
These advancements demonstrate how the challenge of incorporating the this compound building block into a complex drug molecule spurred the development of novel and more efficient synthetic methodologies. acs.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A complete analysis of (S)-1-(4-Chloro-2-methylphenyl)ethanamine would involve acquiring both one-dimensional (¹H, ¹³C) and two-dimensional spectra.
¹H NMR and ¹³C NMR Chemical Shift Assignments
Detailed ¹H and ¹³C NMR data for this compound are not available in the searched scientific literature. A hypothetical analysis would predict specific signals for each unique proton and carbon environment. The aromatic region of the ¹H NMR spectrum would show distinct signals for the three protons on the substituted phenyl ring. The ¹³C NMR spectrum would display nine unique signals corresponding to the nine carbon atoms in the molecule. However, without experimental spectra, precise chemical shifts and coupling constants cannot be reported.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are critical for unambiguously assigning the structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between the methine proton and the methyl and amine protons of the ethylamine (B1201723) side chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity of the entire molecule, including the positions of the substituents on the aromatic ring.
Specific experimental 2D NMR data for this compound is not publicly available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for this compound has not been found in published literature. This technique would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula, C₉H₁₂ClN.
Tandem Mass Spectrometry (MS/MS)
Experimental MS/MS spectra, which detail the fragmentation pathway of the molecular ion, are unavailable. A typical fragmentation for this structure would likely involve the loss of the methyl group or cleavage adjacent to the amine group (alpha-cleavage), leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound is not available in the public domain. IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic protons, C=C stretching within the aromatic ring, and C-Cl stretching. Without an experimental spectrum, a table of specific absorption frequencies cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene (B151609) ring. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.
The benzene ring itself exhibits characteristic absorption bands due to π → π* transitions. In substituted benzenes, the position and intensity of these absorption maxima (λmax) are influenced by the nature of the substituents attached to the ring. The chloro, methyl, and ethylamine groups on the phenyl ring of the title compound act as auxochromes—groups that modify the light-absorbing properties of the chromophore.
The electronic absorption bands for similarly substituted compounds, such as 4-chloro-2-methyl phenol, are found in the 260-290 nm region. ias.ac.in These transitions are analogous to the B-band (benzenoid band) of benzene, which is symmetry-forbidden but becomes allowed due to the reduced symmetry in substituted derivatives. ias.ac.in This results in a strong primary absorption band and a weaker secondary band, typically at a longer wavelength. For multi-substituted benzene derivatives, bathochromic (red) shifts are observed, moving the absorption maxima to longer wavelengths. up.ac.za The primary band for disubstituted benzenes typically shifts to a range of 223–253 nm, with the secondary band appearing between 274–307 nm. up.ac.za
Based on the substitution pattern of this compound, the following UV-Vis absorption characteristics can be predicted.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Chromophore/Compound | Transition Type | Expected λmax (nm) | Comments |
|---|---|---|---|
| Benzene | π → π* (E2-band) | ~204 | Intense absorption. |
| Benzene | π → π* (B-band) | ~255 | Weaker, fine-structured absorption. |
| 4-Chloro-2-methyl phenol | π → π* (B-band) | ~287 (in vapor) | A closely related structure showing a significant bathochromic shift compared to benzene. ias.ac.in |
| This compound | π → π* (Primary band) | 225 - 255 | Predicted range based on typical disubstituted benzenes. up.ac.za |
Conformational Analysis via Spectroscopic Techniques
The biological activity and physical properties of a chiral molecule like this compound are intrinsically linked to its three-dimensional structure, or conformation. Spectroscopic techniques are vital for determining the preferred spatial arrangement of atoms and the dynamics of conformational changes in solution. The key areas of conformational flexibility in this molecule are the rotations about the Cα-C(phenyl) and Cα-N single bonds of the ethylamine side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier tool for conformational analysis in solution. researchgate.net High-resolution 1H and 13C NMR spectra provide initial information about the molecular structure. More advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. NOESY identifies protons that are close in space, allowing for the determination of the relative orientation of the ethylamine side chain with respect to the substituted phenyl ring. nih.gov Furthermore, the analysis of proton-proton coupling constants (3JHH) can provide quantitative information about the dihedral angles, helping to define the population of different rotational isomers (rotamers). researchgate.net
Chiroptical Spectroscopy (VCD and ECD): Chiroptical techniques are uniquely sensitive to the stereochemistry of molecules.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since each conformer has a unique VCD spectrum, this technique provides a detailed fingerprint of the molecule's conformational state in solution. nih.gov By comparing experimental VCD spectra with those predicted by Density Functional Theory (DFT) calculations for different possible conformations, the dominant conformers and their relative populations can be determined. nih.gov Studies on similar molecules like α-phenylethylamine have successfully used VCD to elucidate their conformational preferences. acs.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The ECD spectrum is particularly sensitive to the chiral arrangement of the chromophore and its immediate surroundings. nih.gov For this compound, the ECD signal arises from the electronic transitions of the substituted benzene ring, which become chirally perturbed by the stereogenic center in the ethylamine side chain. The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the conformation of the side chain, making ECD a valuable tool for conformational analysis. nih.gov
The combination of these spectroscopic methods, supported by computational modeling, provides a comprehensive picture of the conformational landscape of this compound.
Table 2: Spectroscopic Techniques for Conformational Analysis
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| NMR Spectroscopy | ||
| 1H-1H Coupling Constants (3JHH) | Dihedral angles between vicinal protons. | Determines the preferred rotamers of the ethylamine side chain. |
| NOESY | Through-space proximity of protons (<5 Å). | Elucidates the spatial orientation of the side chain relative to the methyl and chloro substituents on the phenyl ring. nih.gov |
| Chiroptical Spectroscopy | ||
| Vibrational Circular Dichroism (VCD) | Stereochemical information for the entire molecule. | Provides a conformational fingerprint in solution, allowing for the identification of dominant conformers by comparison with theoretical calculations. nih.govacs.org |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Molecular Structure, Conformation, and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries, analyzing conformational preferences, and calculating various energetic properties. For (S)-1-(4-Chloro-2-methylphenyl)ethanamine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can predict its three-dimensional structure with high accuracy. nih.govscienceopen.com
The conformational landscape of the molecule is explored by systematically rotating the rotatable bonds, such as the C-C bond connecting the ethylamine (B1201723) group to the phenyl ring and the C-N bond. A potential energy surface scan can identify various conformers, and subsequent geometry optimization reveals the most stable, low-energy structures. The relative energies of these conformers determine their population at a given temperature.
DFT also provides access to key quantum chemical descriptors that illuminate the molecule's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Illustrative DFT-Calculated Geometric Parameters for this compound
This table presents typical data that would be obtained from a DFT geometry optimization. The values are for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(ar)-Cl | 1.745 |
| Bond Length (Å) | C(ar)-C(ethyl) | 1.520 |
| Bond Length (Å) | C(ethyl)-N | 1.470 |
| Bond Angle (°) | Cl-C(ar)-C(ar) | 119.5 |
| Bond Angle (°) | C(ar)-C(ethyl)-N | 111.0 |
| Dihedral Angle (°) | C(ar)-C(ar)-C(ethyl)-N | -65.0 |
Illustrative DFT-Calculated Energetic Properties
This table shows examples of quantum chemical descriptors derived from DFT calculations.
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.15 | Electron-donating ability |
| ELUMO | -0.95 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.20 | Chemical stability and reactivity |
| Ionization Potential | 6.15 | Energy to remove an electron |
| Electron Affinity | 0.95 | Energy released upon adding an electron |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum mechanics methods like DFT and ab initio are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. stanford.edu MD simulations model the movements of atoms and molecules based on a classical force field, which approximates the potential energy of the system.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or chloroform) to mimic solution-phase conditions. The system's trajectory is then calculated by integrating Newton's equations of motion over a series of small time steps.
This technique allows for a thorough exploration of the molecule's conformational space, revealing the different shapes it can adopt and the transitions between them. Analysis of the MD trajectory can identify the most populated conformational states, the flexibility of different parts of the molecule, and specific intermolecular interactions, such as hydrogen bonds between the amine group and solvent molecules. This provides a more realistic understanding of the molecule's behavior in a dynamic environment compared to static, gas-phase calculations.
Typical Parameters for an MD Simulation Setup
This table illustrates the kind of parameters defined for a standard MD simulation.
| Parameter | Example Value/Choice |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P (for water) |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns (nanoseconds) |
Prediction of Spectroscopic Properties (e.g., NMR, VCD)
Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for structure elucidation and assignment of experimental spectra. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and its parameters can be calculated with good accuracy. researchgate.netnmrdb.org
The standard computational protocol for predicting NMR spectra involves several steps. github.io First, a comprehensive conformational search is performed. Each low-energy conformer is then subjected to geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d)). github.io Following this, NMR shielding tensors are calculated for each conformer, often using a functional and basis set specifically optimized for NMR calculations (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects. github.io The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the results from all conformers, which are then scaled against a reference standard (like tetramethylsilane).
Vibrational Circular Dichroism (VCD) is another spectroscopic technique that can be computationally modeled. VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Calculating the VCD spectrum and comparing it to the experimental spectrum is a powerful method for determining the absolute configuration (R/S) of a chiral center, such as the one present in this compound.
Illustrative Data for Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
This table provides an example of how calculated NMR data is compared with experimental values for structural validation.
| Atom/Group | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| Ar-CH₃ | 2.35 | 2.38 | 19.8 | 20.1 |
| CH-NH₂ | 4.10 | 4.15 | 51.5 | 52.0 |
| CH-CH₃ | 1.40 | 1.42 | 23.0 | 23.4 |
| Ar-H (ortho to Cl) | 7.25 | 7.28 | 129.0 | 129.3 |
| Ar-C-Cl | - | - | 132.5 | 132.8 |
Mechanistic Studies of Stereoselective Reactions Involving this compound
Computational chemistry is an essential tool for understanding the mechanisms of stereoselective reactions, where one stereoisomer is preferentially formed over others. masterorganicchemistry.com For reactions involving the chiral amine this compound, computational studies can explain the origin of the observed stereoselectivity.
This is achieved by modeling the reaction pathways leading to the different possible stereoisomeric products. Using methods like DFT, researchers can locate the transition state structures for each pathway. researchgate.net The stereochemical outcome of the reaction is determined by the relative activation energies of these competing transition states. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. nih.gov
By analyzing the geometries of the diastereomeric transition states, one can identify the specific steric or electronic interactions that stabilize one transition state over the other. This detailed mechanistic insight is crucial for rationalizing experimental outcomes and for designing new, more efficient stereoselective syntheses.
Illustrative Comparison of Activation Energies for a Stereoselective Reaction
This table shows how calculated energies for competing transition states can explain product ratios in a stereoselective reaction.
| Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway to (S,S)-Product | TS-1 | 15.2 | Major Product |
| Pathway to (S,R)-Product | TS-2 | 17.5 | Minor Product |
Advanced Analytical Methods for Research and Quality Control
Chromatographic Techniques for Purity and Isomeric Separation
Chromatography is the cornerstone for the analysis of chiral molecules. The primary challenge lies in resolving the (S)-enantiomer from its (R)-counterpart, as they possess identical physical and chemical properties in an achiral environment. nih.gov High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for this purpose, each relying on the interaction between the analyte and a chiral stationary phase (CSP). mdpi.comnih.gov
The efficacy of enantiomeric separation by HPLC and GC is critically dependent on the chiral stationary phase (CSP). The development of novel CSPs aims to enhance chiral recognition capabilities, broaden applicability, and improve chromatographic performance. nih.gov Chiral recognition is typically achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including primary amines. nih.govresearchgate.net These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3-chloro-4-methylphenylcarbamate), offer robust enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.govresearchgate.net The presence of electron-withdrawing groups, like chlorine atoms on the phenylcarbamate moieties, can significantly influence and enhance chiral discrimination. nih.gov
For GC analysis of chiral amines, derivatization is often employed to improve volatility and chromatographic behavior. polypeptide.com The resulting diastereomers can be separated on achiral columns, or the derivatized enantiomers can be resolved on a chiral column. Cyclodextrin-based CSPs are particularly effective for GC separations. polypeptide.com
The development of immobilized polysaccharide CSPs represents a significant advancement, offering compatibility with a wider range of organic solvents compared to traditional coated phases. youtube.comchiraltech.com This expanded solvent compatibility allows for greater flexibility in method development for challenging separations. youtube.com
Table 1: Representative Chiral Stationary Phases for Aryl Ethylamine (B1201723) Separation
| CSP Type | Chiral Selector Example | Typical Interactions | Applicable To |
|---|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π, steric | HPLC, SFC |
| Polysaccharide-Based | Amylose tris(3-chloro-4-methylphenylcarbamate) | Hydrogen bonding, π-π, dipole-dipole | HPLC, SFC |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | HPLC |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | Inclusion complexation, hydrogen bonding | HPLC, GC, CE |
| Crown Ether-Based | Chiral Crownpak CR(+) | Host-guest complexation (primary amines) | HPLC |
This table is interactive and provides examples of CSPs applicable to the separation of chiral amines like (S)-1-(4-Chloro-2-methylphenyl)ethanamine.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations, prized for its speed, efficiency, and reduced environmental impact. afmps.beresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small percentage of an organic solvent (co-solvent), such as methanol (B129727) or ethanol. chiraltech.comafmps.be
The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration times compared to liquid chromatography, significantly reducing analysis times without sacrificing resolution. afmps.be For the enantiomeric separation of primary amines, polysaccharide-based CSPs are highly effective in SFC. chiraltech.com Method development often involves screening a set of complementary CSPs with a gradient of an alcohol co-solvent. youtube.comafmps.be
The addition of additives to the mobile phase is crucial for achieving good peak shape and resolution for basic compounds like amines. ymc.euchromatographyonline.com A combination of an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine (B128534) or isobutylamine) is often used to minimize peak tailing and enhance enantioselectivity. researchgate.netchromatographyonline.com
Table 2: Exemplary SFC Method Parameters for Chiral Amine Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Immobilized Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm | Provides chiral recognition and separation. |
| Mobile Phase | Supercritical CO₂ with a Methanol gradient (e.g., 5% to 40% over 5 min) | Elutes the compound; gradient allows for efficient screening. |
| Additive | 25 mM Isobutylamine (IBA) in Methanol | Improves peak shape and reduces tailing for basic analytes. |
| Flow Rate | 3.0 mL/min | Allows for rapid analysis due to low viscosity of SFC mobile phase. |
| Back Pressure | 200 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 40 °C | Affects selectivity and efficiency. |
| Detection | UV at 220 nm | Monitors the elution of the aromatic compound. |
This interactive table outlines typical starting conditions for developing an SFC method for a compound like this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of pharmaceutical intermediates. They provide not only quantitative data but also structural information, which is critical for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can be used to identify and quantify impurities such as starting materials, reaction byproducts, or residual solvents. The mass spectrometer provides mass-to-charge ratio data, which aids in the structural elucidation of unknown peaks. For halogenated compounds, GC coupled with high-resolution mass spectrometry (HRMS) can be particularly powerful for confirming elemental composition. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile tool for impurity profiling, especially for non-volatile or thermally labile compounds. chimia.ch An LC-MS/MS method, using a triple quadrupole mass spectrometer, can be developed for highly selective and sensitive quantification of known impurities. nih.gov This is crucial for controlling potentially genotoxic impurities to parts-per-million (ppm) levels. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can determine the elemental composition of unknown impurities with high confidence, facilitating their identification. chimia.chnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique that provides unambiguous structural information of impurities directly after chromatographic separation, which is particularly useful for distinguishing between isomers. chimia.ch
Quality Control Methodologies for Research-Grade this compound Materials
Ensuring the quality of research-grade this compound requires a stringent set of quality control methodologies. The specifications for such a material are designed to confirm its identity, purity, and stereochemical integrity. ich.org These specifications are established through rigorous characterization during process development and are governed by guidelines from bodies like the International Council for Harmonisation (ICH). ich.orgeuropa.eu
A typical Certificate of Analysis (CoA) for a research-grade chiral intermediate will include tests for appearance, identity, purity by an achiral method, enantiomeric purity by a chiral method, and content of residual solvents.
Identity: Confirmed using techniques like FTIR and ¹H-NMR to ensure the chemical structure matches that of this compound. Mass spectrometry provides confirmation of the molecular weight.
Purity (Achiral): Typically determined by HPLC or GC with a non-chiral column to quantify the total percentage of the desired compound relative to all other impurities.
Enantiomeric Purity: This is a critical quality attribute. It is determined using a validated chiral HPLC or SFC method to quantify the amount of the undesired (R)-enantiomer. The result is often expressed as enantiomeric excess (e.e.). For research-grade material, a high e.e. is typically required.
Residual Solvents: The presence of solvents used during synthesis and purification is monitored, usually by headspace GC-MS, to ensure they are below acceptable limits. ijprajournal.com
Water Content: Determined by Karl Fischer titration, as excess water can affect reactivity and stability.
Table 3: Typical Quality Control Specifications for Research-Grade this compound
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |
| Identity by ¹H-NMR | ¹H-NMR Spectroscopy | Conforms to structure |
| Purity by HPLC | Reversed-Phase HPLC-UV | ≥ 99.0% |
| Enantiomeric Excess (e.e.) | Chiral SFC or HPLC | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits |
This interactive table presents a representative set of specifications for a high-quality, research-grade batch of the target compound.
Patents and Industrial Research Applications Non Clinical
Patented Synthetic Routes to (S)-1-(4-Chloro-2-methylphenyl)ethanamine and its Derivatives
While patents for the synthesis of the specific molecule this compound are not prominently detailed in publicly accessible documents, the synthesis of chiral amines is a well-established field with numerous patented methodologies. These general strategies are applicable to the production of this and related compounds. The primary patented approaches for obtaining enantiomerically pure amines include asymmetric synthesis and the resolution of racemic mixtures.
Key Patented Methodologies for Chiral Amine Synthesis:
| Method | Description | Key Features |
| Asymmetric Reductive Amination | This is one of the most direct methods, involving the reaction of a prochiral ketone (in this case, 4-chloro-2-methylacetophenone) with an ammonia (B1221849) source in the presence of a chiral catalyst. acs.org Transition metal catalysts, often based on iridium, rhodium, or ruthenium complexed with chiral ligands, are commonly used to achieve high enantioselectivity. google.com | - High atom economy- Direct formation of the chiral center- Often requires expensive chiral catalysts and ligands |
| Enzymatic Resolution | Biocatalytic methods offer a green and highly selective alternative. Lipases or other enzymes are used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com | - High enantioselectivity- Mild reaction conditions- Can be limited by substrate scope and enzyme stability |
| Chiral Resolving Agents | This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base. | - Well-established and reliable- Can be less efficient, with a theoretical maximum yield of 50% for the desired enantiomer- Requires stoichiometric amounts of the resolving agent |
| Biocatalytic Asymmetric Synthesis | Engineered enzymes like transaminases or amine dehydrogenases are increasingly patented for the synthesis of chiral amines. nih.gov Transaminases transfer an amino group from a donor to a ketone substrate with high stereoselectivity. researchgate.net Amine dehydrogenases catalyze the reductive amination of ketones using ammonia as the amine source. nih.gov | - Extremely high selectivity (often >99% ee)- Environmentally friendly (uses water as a solvent)- Process optimization and protein engineering are often required |
Research Applications in Specialty Chemical Development
In the realm of specialty and fine chemicals, chiral amines like this compound serve as versatile intermediates. researchgate.net The production of enantiomerically pure compounds is critical in fields where molecular recognition is key. openaccessgovernment.org Although specific documented uses of this compound are not widespread in available literature, its structural motifs are common in advanced chemical synthesis.
Applications for this class of chiral amines include:
Chiral Auxiliaries: The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved, having fulfilled its role of inducing chirality.
Building Blocks for Complex Molecules: It can serve as a starting material or key intermediate in multi-step syntheses of high-value specialty chemicals, where the final product's functionality depends on its specific 3D structure.
Ligands for Asymmetric Catalysis: Chiral amines can be modified to create ligands for metal-based catalysts used in asymmetric synthesis, helping to create other chiral molecules.
The development of efficient solid-base catalysts and mesoporous materials is also an area of active research for facilitating reactions involving such intermediates in fine chemical production. mdpi.com
Role in Agrochemical Research as an Intermediate for Chiral Active Ingredients
The agrochemical industry increasingly relies on chiral active ingredients to enhance efficacy and reduce environmental impact. researchgate.net Many modern herbicides, fungicides, and insecticides are chiral, with one enantiomer providing the desired pesticidal activity. openaccessgovernment.orgacs.org Using single-enantiomer agrochemicals can lead to lower application rates and reduced non-target toxicity.
Chiral amines are crucial building blocks for many of these active ingredients. researchgate.netresearchgate.net While specific agrochemicals derived from this compound are not explicitly named in the reviewed literature, its structure is representative of intermediates used in this sector. For example, the phenylethylamine scaffold is a component of various biologically active molecules. The synthesis of enantiopure amines is a critical step in the manufacturing process for many pesticides. researchgate.net
Materials Science Applications (e.g., Chiral Polymers, Non-linear Optics)
The unique properties of chiral molecules are being harnessed in advanced materials science, and chiral amines are valuable starting materials in this field.
Chiral Polymers: Chiral monomers can be polymerized to create materials with unique optical and physical properties. mdpi.com Incorporating a chiral unit like this compound into a polymer backbone can induce a helical structure or create chiral recognition sites. Such polymers are investigated for applications in:
Chiral Chromatography: As stationary phases for the separation of racemic mixtures.
Enantioselective Sensing: For detecting the presence of specific enantiomers.
Circularly Polarized Luminescence (CPL): For use in advanced display technologies and optical communication. mdpi.com Polymerization methods like Ring-Opening Metathesis Polymerization (ROMP) are often employed using chiral monomers to produce these advanced materials. nih.gov
Non-linear Optics (NLO): Chiral molecules can exhibit significant non-linear optical activity. nih.gov NLO materials interact with intense light (like that from lasers) to change its properties, such as frequency. This is a key feature for applications in photonics and optoelectronics. nih.govacs.org Materials composed of chiral molecules can display effects like second-harmonic generation (SHG), where the frequency of light passing through the material is doubled. nih.govacs.org The non-centrosymmetric nature of chiral crystals is a prerequisite for second-order NLO effects. acs.org Research in this area includes investigating chiral organic-inorganic hybrid materials for their NLO properties. acs.org
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Strategies for (S)-1-(4-Chloro-2-methylphenyl)ethanamine
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and process chemistry. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the production of this compound. Current strategies often rely on asymmetric synthesis or resolution of racemic mixtures, but emerging research points towards more sustainable alternatives.
Biocatalysis: One of the most promising future directions is the expanded use of biocatalysis. Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) offer high enantioselectivity and operate under mild, aqueous conditions. tandfonline.comwalisongo.ac.id Research is anticipated to focus on identifying or engineering novel transaminases with high activity and specificity for the precursor ketone, 4-chloro-2-methylacetophenone. The use of whole-cell biocatalysts could further streamline the process, reducing the need for enzyme purification and cofactor regeneration. walisongo.ac.id
Asymmetric Reductive Amination: Advances in homogeneous and heterogeneous catalysis will also play a crucial role. Asymmetric reductive amination of 4-chloro-2-methylacetophenone is a direct and atom-economical approach. iucr.org Future work will likely involve the development of novel chiral catalysts, potentially based on earth-abundant metals, that can achieve high turnover numbers and excellent enantioselectivity (>99% ee) under mild conditions (e.g., low hydrogen pressure and room temperature).
The principles of "Green Chemistry" will guide these developments, emphasizing waste reduction, use of renewable feedstocks, and avoidance of hazardous solvents and reagents. researchgate.netsoton.ac.uk One-pot, tandem reactions that combine catalytic steps without the isolation of intermediates will be a key area of exploration to improve process efficiency. sigmaaldrich.com
| Synthetic Strategy | Key Features & Future Research Focus |
| Biocatalysis (Transaminases/Amine Dehydrogenases) | High enantioselectivity, mild aqueous conditions, biodegradable catalysts. Future work includes enzyme discovery and engineering for substrate specificity, and process optimization for industrial scale-up. |
| Asymmetric Hydrogenation/Reductive Amination | High atom economy, direct conversion. Research will focus on developing new, highly active, and selective catalysts (e.g., based on non-precious metals) and optimizing reaction conditions for sustainability. |
| Chemoenzymatic Cascades | Combines the advantages of chemical and biological catalysis in one-pot processes. Future avenues involve designing compatible catalyst systems to create complex molecules from simple starting materials efficiently. sigmaaldrich.com |
Exploration of Novel Catalytic Applications and Ligand Scaffolds
The this compound structure is a valuable scaffold for the design of new chiral ligands for asymmetric catalysis. Its phenylethylamine backbone is a well-established "privileged" structural motif in many successful chiral ligands and organocatalysts. tandfonline.com
Future research will likely involve the derivatization of the primary amine to create a diverse library of ligands, such as phosphoramidites, N-heterocyclic carbenes (NHCs), or Schiff bases. These new ligands could find applications in a wide range of metal-catalyzed reactions, including:
Asymmetric Hydrogenation and Transfer Hydrogenation: Creating ligands for ruthenium, rhodium, or iridium catalysts to enable the enantioselective reduction of ketones, imines, and olefins. tandfonline.com
Carbon-Carbon Bond Forming Reactions: Designing ligands for palladium, copper, or nickel-catalyzed reactions like allylic alkylations, conjugate additions, and cross-coupling reactions.
Asymmetric Epoxidation: Functionalizing the amine to create ligands for metal complexes that can catalyze the enantioselective epoxidation of alkenes. nih.gov
The electronic and steric properties of the ligand can be fine-tuned by the chloro and methyl substituents on the phenyl ring, potentially leading to unique reactivity and selectivity compared to unsubstituted phenylethylamine-based ligands. The exploration of these ligands in organocatalysis, for example, in Michael additions or aldol (B89426) reactions, also represents a fertile ground for future investigation.
Design of New Chiral Reagents and Auxiliaries Based on the this compound Structure
Chiral amines are frequently used as resolving agents and as chiral auxiliaries in diastereoselective synthesis. tandfonline.comacs.org this compound is well-suited for these roles, and future research is expected to expand its applications.
As a Chiral Resolving Agent: This amine can be used to resolve racemic carboxylic acids through the formation of diastereomeric salts that can be separated by crystallization. Future work could involve systematically studying its efficacy in resolving a broad range of acidic compounds and developing optimized industrial-scale resolution processes.
As a Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. cuni.cz Research in this area will focus on designing reactions where the unique steric and electronic profile of the 4-chloro-2-methylphenyl group leads to higher diastereoselectivity than existing auxiliaries. Examples of potential applications include:
Diastereoselective alkylation of amides derived from the auxiliary.
Controlling stereochemistry in Diels-Alder or aldol reactions. researchgate.net
Directing additions to carbon-nitrogen double bonds. wikipedia.org
The development of novel, easily cleavable derivatives of this compound will be key to its broader adoption as a versatile chiral auxiliary.
Advanced Mechanistic Investigations and Computational Insights into its Reactivity
A deeper understanding of how this compound and its derivatives function in stereoselective transformations is crucial for rational design and optimization. Advanced mechanistic and computational studies will be at the forefront of this effort.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model transition states of reactions where ligands or auxiliaries derived from this amine are used. researchgate.net Such studies can elucidate the origin of enantioselectivity, explaining how non-covalent interactions between the catalyst/auxiliary and the substrate dictate the stereochemical outcome. This knowledge can guide the design of more effective catalysts and auxiliaries with enhanced selectivity.
Structure-Activity Relationship (SAR) Studies: Systematic studies on how modifications to the phenylethylamine structure (e.g., changing the position or nature of the substituents on the phenyl ring) affect its performance as a ligand or auxiliary will provide valuable data for future designs. nih.govwikipedia.org These experimental investigations, when coupled with computational analysis, can lead to predictive models for catalyst and reagent performance.
Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques (e.g., in-situ NMR) and detailed kinetic analysis of reactions employing this chiral amine or its derivatives will provide crucial insights into reaction mechanisms, catalyst resting states, and the role of different species in the catalytic cycle.
| Research Avenue | Objective and Methodology |
| Computational Chemistry | Utilize Density Functional Theory (DFT) to model reaction transition states, predict stereochemical outcomes, and understand the non-covalent interactions that govern enantioselectivity. researchgate.net |
| Structure-Activity Relationship (SAR) | Synthesize and evaluate a library of related phenylethylamine derivatives to establish clear relationships between molecular structure and catalytic performance or diastereoselective induction. wikipedia.org |
| Kinetic and Spectroscopic Analysis | Employ in-situ monitoring techniques (e.g., NMR, IR) and kinetic studies to elucidate reaction pathways, identify key intermediates, and understand catalyst behavior under reaction conditions. |
Potential for Application in Emerging Chemical Technologies and Materials Science
Beyond its traditional roles in synthesis, the unique chiral structure of this compound opens doors to applications in materials science and other emerging technologies.
Chiral Materials and Liquid Crystals: Chiral molecules are known to induce helical ordering when doped into nematic liquid crystals, creating cholesteric phases with unique optical properties. tandfonline.com Derivatives of this compound, such as Schiff bases, could be investigated as novel chiral dopants. tandfonline.com The goal would be to develop materials with high helical twisting power (HTP) for applications in optical sensors, reflective displays, and smart windows.
Functional Polymers: Incorporating this chiral amine into polymer backbones or as a pendant group could lead to the development of novel chiral polymers. These materials could have applications in:
Chiral Chromatography: As the stationary phase for the separation of enantiomers.
Asymmetric Catalysis: As recoverable, polymer-supported catalysts or ligands.
Smart Materials: Creating polymers that respond to external stimuli based on their chiral recognition properties.
The exploration of this molecule in the context of supramolecular chemistry, for the self-assembly of chiral nanostructures, also presents an exciting and largely unexplored research frontier.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
